![molecular formula C6H4N2S3 B172848 1H-Thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 18740-44-8](/img/structure/B172848.png)
1H-Thieno[2,3-d]pyrimidine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Thieno[2,3-d]pyrimidine-2,4-dithione (TPD) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. TPD is a sulfur-containing compound that has been extensively studied for its potential in various fields such as material science, organic chemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been widely explored for its potential applications in various fields of science. In material science, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a building block for the synthesis of conductive polymers and organic semiconductors. In organic chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a ligand for metal catalysts in various organic transformations. In medicinal chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems is not fully understood. However, studies have suggested that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione may exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to activate peroxisome proliferator-activated receptor-gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione exhibits a range of biochemical and physiological effects in various biological systems. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to exhibit antibacterial and antifungal activity by disrupting the integrity of bacterial and fungal cell membranes. Additionally, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Thieno[2,3-d]pyrimidine-2,4-dithione has several advantages as a research tool in the laboratory. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is relatively easy to synthesize and has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1H-Thieno[2,3-d]pyrimidine-2,4-dithione. One area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based materials for use in electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Another area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based compounds as potential therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is a heterocyclic compound with a range of unique chemical and biological properties. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and medicinal chemistry. While there is still much to be learned about the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems, its potential as a research tool and therapeutic agent makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione can be achieved through a variety of methods, including cyclization of 2-aminothiophenol with ethyl cyanoacetate, reaction of 2-aminothiophenol with carbon disulfide, and reaction of 2-mercaptobenzothiazole with ethyl cyanoacetate. Among these methods, the cyclization of 2-aminothiophenol with ethyl cyanoacetate has been reported to be the most efficient and straightforward approach to synthesizing 1H-Thieno[2,3-d]pyrimidine-2,4-dithione.
Eigenschaften
CAS-Nummer |
18740-44-8 |
|---|---|
Produktname |
1H-Thieno[2,3-d]pyrimidine-2,4-dithione |
Molekularformel |
C6H4N2S3 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
1H-thieno[2,3-d]pyrimidine-2,4-dithione |
InChI |
InChI=1S/C6H4N2S3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
InChI-Schlüssel |
IWSVHISYCVPHKJ-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1C(=S)NC(=S)N2 |
Kanonische SMILES |
C1=CSC2=C1C(=S)NC(=S)N2 |
Synonyme |
Thieno[2,3-d]pyriMidine-2,4(1H,3H)-dithione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



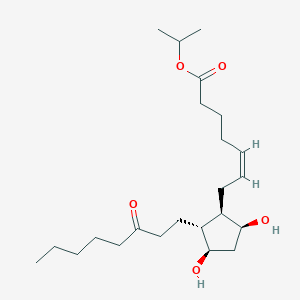
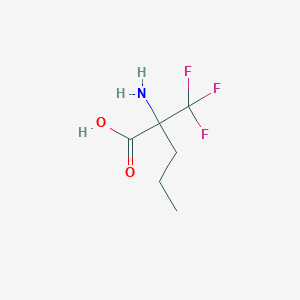
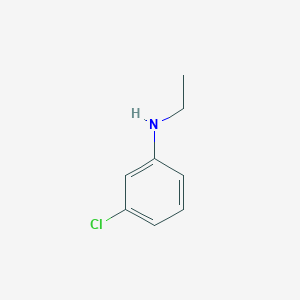
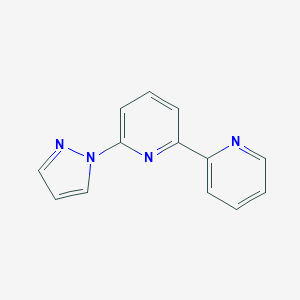

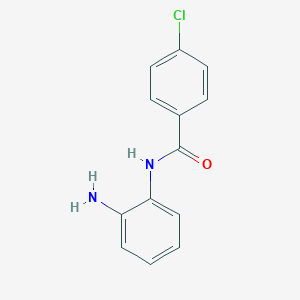

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
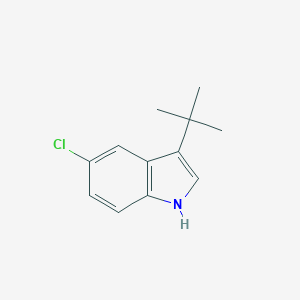


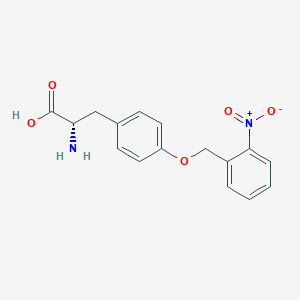
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
